molecular formula C27H25Cl2N3O2 B11191966 1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11191966
M. Wt: 494.4 g/mol
InChI Key: IXLSIFKAPLUFCJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core substituted with a 2,3-dichlorophenyl group at position 1 and a 4-(diphenylmethyl)piperazine moiety at position 2.

Properties

Molecular Formula

C27H25Cl2N3O2

Molecular Weight

494.4 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H25Cl2N3O2/c28-21-12-7-13-22(25(21)29)32-24(33)18-23(27(32)34)30-14-16-31(17-15-30)26(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,23,26H,14-18H2

InChI Key

IXLSIFKAPLUFCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine derivative with a diphenylmethylpiperazine compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogs include:

  • Aryl substituents on the pyrrolidine-dione core : Chlorine position (e.g., 2,3-dichloro vs. 3,4-dichloro) and additional groups (e.g., trifluoromethyl, methoxy).
  • Piperazine modifications : Substituents like phenyl, diphenylmethyl, or methyl-linked groups.
Compound Name Core Substituent Piperazine Substituent Key Structural Features Reference
Target Compound 2,3-Dichlorophenyl 4-(Diphenylmethyl)piperazin-1-yl High lipophilicity, steric bulk -
1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione 3,4-Dichlorophenyl 4-Phenylpiperazin-1-yl Simpler piperazine substitution
N-[{4-(3,4-Dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione 3-Methyl-pyrrolidine-dione 4-(3,4-Dichlorophenyl)-piperazin-1-yl Methyl linker, enhanced anticonvulsant ED50
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 2-Chlorophenyl 4-(3-Chlorophenyl)-piperazin-1-yl Dual chloro-substitutions, potent MES ED50

Physicochemical and Bioavailability Considerations

  • Molecular Weight (MW) : The target compound’s MW is estimated to exceed 500 Da (based on diphenylmethyl substitution), approaching the threshold where oral bioavailability declines .
  • Rotatable Bonds : The diphenylmethyl group adds >5 rotatable bonds, further reducing bioavailability compared to analogs with rigid substituents (e.g., 4-phenylpiperazine in ).

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